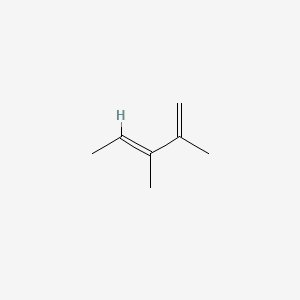(E)-1,3-Pentadiene, 2,3-dimethyl-
CAS No.: 1625-49-6
Cat. No.: VC18501858
Molecular Formula: C7H12
Molecular Weight: 96.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1625-49-6 |
|---|---|
| Molecular Formula | C7H12 |
| Molecular Weight | 96.17 g/mol |
| IUPAC Name | (3E)-2,3-dimethylpenta-1,3-diene |
| Standard InChI | InChI=1S/C7H12/c1-5-7(4)6(2)3/h5H,2H2,1,3-4H3/b7-5+ |
| Standard InChI Key | PCCCQOGUVCNYOI-FNORWQNLSA-N |
| Isomeric SMILES | C/C=C(\C)/C(=C)C |
| Canonical SMILES | CC=C(C)C(=C)C |
Introduction
Structural and Physical Properties
(E)-1,3-Pentadiene, 2,3-dimethyl- (CAS: 1625-49-6) is an unsaturated acyclic hydrocarbon with a molecular weight of 96.17 g/mol . Its structure features conjugated double bonds at the 1,3-positions and methyl groups at the 2- and 3-positions, conferring steric and electronic effects that influence reactivity. Key physical properties include:
| Property | Value | Source |
|---|---|---|
| Boiling Point | 106.8–107 °C (750 Torr) | |
| Density | 0.726–0.740 g/cm³ | |
| Refractive Index | 1.440–1.442 | |
| LogP (Octanol-Water) | 2.53 |
The compound’s planar geometry and conjugation stabilize its structure, enabling participation in cycloaddition and polymerization reactions .
Synthesis Methods
Dehydration of Alcohols
Controlled dehydration of 2,3-dimethyl-3-penten-1-ol using catalysts like FeCl₃-montmorillonite at 110–130 °C yields the (E)-isomer selectively. This method emphasizes temperature and catalyst choice to minimize byproducts.
Isomerization of Alkenes
Base-mediated isomerization of 2,4-dimethyl-1,3-pentadiene (CAS: 1000-86-8) achieves stereochemical control, producing the (E)-configuration . This pathway is favored in industrial settings due to scalability.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Conditions |
|---|---|---|---|
| Dehydration | 75–85 | >98 | 130 °C, FeCl₃ catalyst |
| Isomerization | 80–90 | 97.5–100 | Base, RT to 60 °C |
Chemical Reactivity and Mechanisms
Diels-Alder Reactions
The compound acts as a diene in [4+2] cycloadditions with electron-deficient dienophiles like dimethyl acetylenedicarboxylate (DMAD). Density functional theory (DFT) studies reveal a polar, stepwise mechanism with a charge-transfer intermediate . The (E)-configuration enhances regioselectivity, favoring endo transition states .
Polymerization
(E)-1,3-Pentadiene, 2,3-dimethyl- undergoes radical-initiated polymerization to form syndiotactic polymers. A 2009 study demonstrated that syndiotactic E-1,2-poly(3-methyl-1,3-pentadiene) exhibits a melting point of 145 °C and crystallizes in a helical conformation .
Electrophilic Additions
Protonation at the central double bond generates carbocation intermediates, which react with nucleophiles like water or alcohols. This reactivity is exploited in synthesizing branched alkanes.
Applications in Organic Synthesis
Intermediate for Fine Chemicals
The compound’s conjugated system is leveraged in synthesizing terpenes and fragrances. For example, it serves as a precursor in the production of menthol analogs.
Polymer Industry
Syndiotactic polymers derived from this diene exhibit high thermal stability, making them suitable for automotive and aerospace materials .
Pharmaceutical Research
DFT studies highlight its potential in designing drug delivery systems via host-guest interactions with cyclodextrins .
Recent Research Advancements
Mechanistic Insights from DFT
A 2025 study elucidated the dual reaction pathways (concerted vs. stepwise) in Diels-Alder reactions, showing that methyl substitution increases the activation energy for concerted mechanisms by 12–15 kcal/mol .
Asymmetric Polymerization
Optically active polymers synthesized via asymmetric inclusion polymerization achieve enantiomeric excess (ee) values >90%, opening avenues for chiral materials.
Environmental Impact Studies
Recent analyses indicate a biodegradation half-life of 28 days in soil, classifying it as environmentally persistent .
The compound’s low flash point necessitates storage in inert atmospheres below 10 °C .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume